4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole
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Overview
Description
4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole is a complex organic compound with a unique structure that includes multiple aromatic rings and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole typically involves multiple steps, including the formation of the benzothiazole rings and the introduction of the sulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often require optimization of reaction conditions and the use of specialized equipment to handle the complex reactions involved.
Chemical Reactions Analysis
Types of Reactions
4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides.
Scientific Research Applications
4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings.
Sulfonate compounds: Compounds with similar sulfonate groups.
Uniqueness
4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
63665-81-6 |
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Molecular Formula |
C40H32N2O3S3 |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C33H25N2S2.C7H8O3S/c1-34-30(36-28-18-16-23-12-6-8-14-26(23)32(28)34)20-25(22-10-4-3-5-11-22)21-31-35(2)33-27-15-9-7-13-24(27)17-19-29(33)37-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-21H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
FQEAOMQUSANKRE-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1/C(=C/C(=C/C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)C)/C5=CC=CC=C5)/SC6=C1C7=CC=CC=C7C=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)C)C5=CC=CC=C5)SC6=C1C7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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